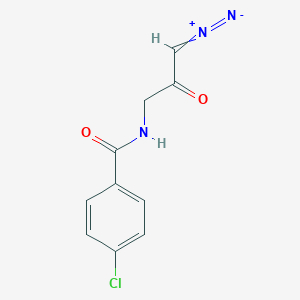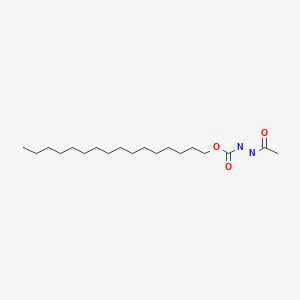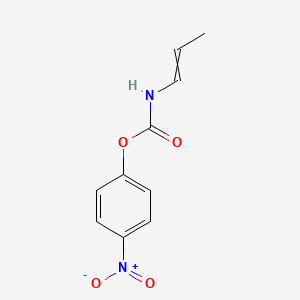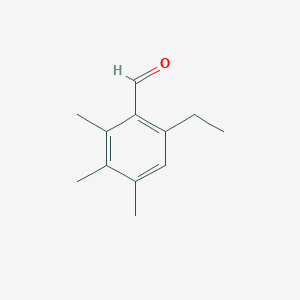
Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)-: is a chemical compound with a unique structure that includes a benzamide core substituted with a chlorine atom and a diazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- typically involves the reaction of 4-chlorobenzamide with diazoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction conditions often include low temperatures and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazo group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- involves the interaction of its diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom enhances the compound’s reactivity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-chloro-: Lacks the diazo group, making it less reactive.
Benzamide, 4-bromo-N-(3-diazo-2-oxopropyl)-: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzamide, 4-methyl-N-(3-diazo-2-oxopropyl)-: Contains a methyl group instead of chlorine, leading to different chemical properties.
Uniqueness
Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- is unique due to the presence of both a chlorine atom and a diazo group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88473-80-7 |
|---|---|
Formule moléculaire |
C10H8ClN3O2 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
4-chloro-N-(3-diazo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)10(16)13-5-9(15)6-14-12/h1-4,6H,5H2,(H,13,16) |
Clé InChI |
RGUFPLOBWVQROI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)C=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)

